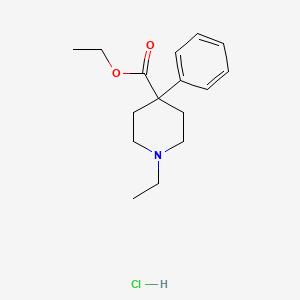
3',5'-Cyclic IMP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Cyclic inosine monophosphate (3’,5’-cyclic IMP) is a cyclic purine nucleotide that has hypoxanthine as its nucleobase. It is considered a noncanonical cyclic nucleotide and has been detected in various cells and tissues. Unlike the well-known cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are recognized as second messengers, 3’,5’-cyclic IMP’s role as a second messenger is still under investigation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-cyclic IMP can be achieved through enzymatic reactions involving soluble guanylyl cyclase. This enzyme catalyzes the conversion of inosine triphosphate to 3’,5’-cyclic IMP in the presence of nitric oxide .
Industrial Production Methods
Large-scale extraction and purification of 3’,5’-cyclic IMP from biological tissues involve several steps. These include freeze-clamping, perchlorate extraction, alumina and Sephadex ion-exchange chromatography, and preparative electrophoresis . These methods ensure the isolation of high-purity 3’,5’-cyclic IMP for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Cyclic IMP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of 3’,5’-cyclic IMP include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’,5’-cyclic IMP can lead to the formation of inosine derivatives, while reduction can yield hypoxanthine derivatives .
Aplicaciones Científicas De Investigación
3’,5’-Cyclic IMP has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides.
Biology: It plays a role in cellular signaling pathways and is involved in the regulation of various physiological processes.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
3’,5’-Cyclic IMP exerts its effects by acting as a second messenger in cellular signaling pathways. It is synthesized by soluble guanylyl cyclase in response to nitric oxide and hypoxia. The compound activates Rho kinase, leading to the augmentation of vascular contraction . This mechanism highlights its potential role in regulating vascular tone and response to hypoxic conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclic adenosine monophosphate (cAMP): A well-known second messenger involved in various cellular processes.
Cyclic guanosine monophosphate (cGMP): Another second messenger that plays a crucial role in vasodilation and platelet inhibition.
Cyclic cytidine monophosphate (cCMP): A less studied cyclic nucleotide with potential signaling roles.
Uniqueness of 3’,5’-Cyclic IMP
3’,5’-Cyclic IMP is unique due to its specific synthesis by soluble guanylyl cyclase in response to hypoxia and nitric oxide. Unlike cAMP and cGMP, which have well-established roles as second messengers, the role of 3’,5’-cyclic IMP is still being explored, particularly in the context of vascular health and hypoxia response .
Propiedades
Número CAS |
3545-76-4 |
|---|---|
Fórmula molecular |
C10H11N4O7P |
Peso molecular |
330.19 g/mol |
Nombre IUPAC |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
DMJWGQPYNRPLGA-KQYNXXCUSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


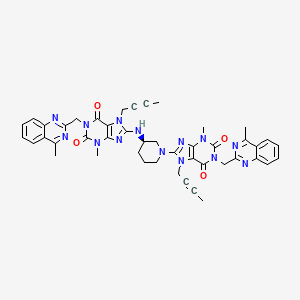
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
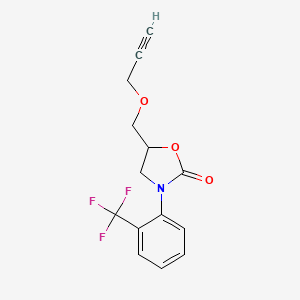

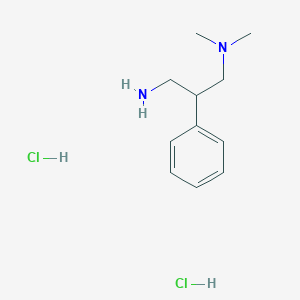

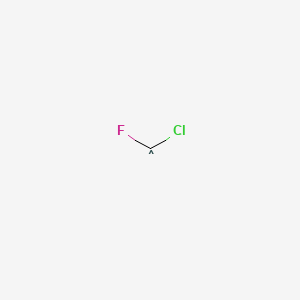

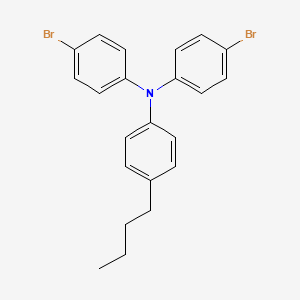
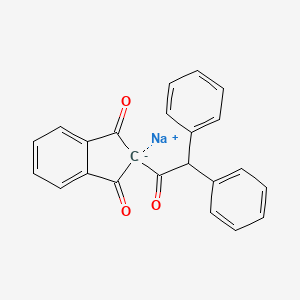

![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)

